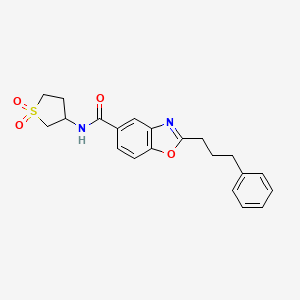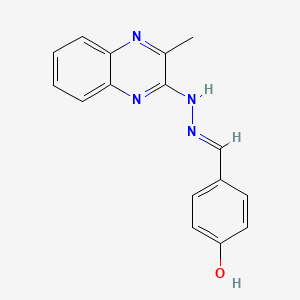
N-(3-methoxyphenyl)-1-phenylcyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-1-phenylcyclopentanecarboxamide, also known as PAC-1, is a small molecule compound that has gained attention for its potential use in cancer treatment. PAC-1 belongs to the class of compounds called cyclopentenone prostaglandins, which have been found to have anti-tumor properties.
作用机制
N-(3-methoxyphenyl)-1-phenylcyclopentanecarboxamide has been found to target a protein called procaspase-3, which is involved in the apoptotic pathway. Procaspase-3 is activated by cleavage to form caspase-3, which then initiates the apoptotic process. N-(3-methoxyphenyl)-1-phenylcyclopentanecarboxamide binds to procaspase-3 and induces its activation, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-1-phenylcyclopentanecarboxamide has been found to induce apoptosis in a variety of cancer cell lines, including pancreatic, breast, and prostate cancer cells. It has also been found to enhance the efficacy of chemotherapy drugs in these cell lines. In addition, N-(3-methoxyphenyl)-1-phenylcyclopentanecarboxamide has been found to have anti-inflammatory effects, reducing the production of inflammatory cytokines such as TNF-alpha and IL-6.
实验室实验的优点和局限性
One advantage of N-(3-methoxyphenyl)-1-phenylcyclopentanecarboxamide is its specificity for cancer cells, sparing normal cells from apoptosis. This makes it a potentially safer alternative to traditional chemotherapy drugs, which can have toxic effects on normal cells. However, one limitation of N-(3-methoxyphenyl)-1-phenylcyclopentanecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
Future research on N-(3-methoxyphenyl)-1-phenylcyclopentanecarboxamide could focus on improving its solubility and bioavailability in vivo. In addition, further studies could investigate its potential use in combination with other chemotherapy drugs or immunotherapy agents. N-(3-methoxyphenyl)-1-phenylcyclopentanecarboxamide could also be further studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Finally, studies could investigate the potential use of N-(3-methoxyphenyl)-1-phenylcyclopentanecarboxamide in other types of cancer, beyond those that have already been studied.
合成方法
The synthesis of N-(3-methoxyphenyl)-1-phenylcyclopentanecarboxamide involves several steps, including the reaction of 3-methoxybenzaldehyde with cyclopentadiene to form a Diels-Alder adduct. The adduct is then reacted with phenylmagnesium bromide to form a ketone intermediate. The final step involves the reaction of the ketone intermediate with hydroxylamine hydrochloride to form N-(3-methoxyphenyl)-1-phenylcyclopentanecarboxamide.
科学研究应用
N-(3-methoxyphenyl)-1-phenylcyclopentanecarboxamide has shown promising results in preclinical studies as a potential cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells while sparing normal cells. N-(3-methoxyphenyl)-1-phenylcyclopentanecarboxamide has also been found to enhance the efficacy of chemotherapy drugs such as cisplatin and carboplatin. In addition, N-(3-methoxyphenyl)-1-phenylcyclopentanecarboxamide has been found to have anti-inflammatory properties and may have potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-(3-methoxyphenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-22-17-11-7-10-16(14-17)20-18(21)19(12-5-6-13-19)15-8-3-2-4-9-15/h2-4,7-11,14H,5-6,12-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCVAQJPCPDOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{3-[2-(4-bromophenyl)vinyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B6067675.png)
![3-{5-[(4-chlorophenyl)amino]-1,3,4-thiadiazol-2-yl}-7-hydroxy-2H-chromen-2-one](/img/structure/B6067680.png)
![3-chloro-4-fluoro-N-[4-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B6067693.png)
![2-(3,5-dimethylphenoxy)-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B6067695.png)


![ethyl 2-{[5-(aminocarbonyl)-2-methoxyphenyl]hydrazono}-3-oxobutanoate](/img/structure/B6067731.png)
![7-(4-fluorobenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6067743.png)
![4-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-phenyl-1-phthalazinamine](/img/structure/B6067751.png)
![5-bromo-1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone]](/img/structure/B6067753.png)
![(3R*,4R*)-4-[4-(2-phenylethyl)-1-piperazinyl]-1-(4,4,4-trifluorobutyl)-3-piperidinol](/img/structure/B6067758.png)

![2-(3,5-dichlorophenyl)-8-propylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6067770.png)